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Compound of Interest

Compound Name: Amaranth Red 2

Cat. No.: B1171559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of

Amaranth (E123), a synthetic red azo dye. The information is compiled from various scientific

studies and regulatory assessments to support research and professional evaluation of this

colorant.

Executive Summary
Amaranth (E123), also known as FD&C Red No. 2, is a synthetic azo dye that has been subject

to extensive toxicological evaluation. While it is approved for limited use in certain food

products in the European Union, it has been banned in the United States since 1976 due to

safety concerns, particularly regarding its carcinogenicity. This guide summarizes key findings

on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and

reproductive effects. The metabolism of Amaranth primarily involves azo reduction by gut

microbiota into aromatic amines. Notably, there is a significant distinction in the scientific

literature between the synthetic dye Amaranth (E123) and extracts from the Amaranthus plant

genus, with the latter showing various bioactive properties, including anti-inflammatory effects,

that are not attributed to the dye itself.
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Property Value

Common Names
Amaranth, FD&C Red No. 2, C.I. Food Red 9,

E123

Chemical Name
Trisodium (4E)-3-oxo-4-[(4-sulfonato-1-

naphthyl)hydrazono]naphthalene-2,7-disulfonate

CAS Number 915-67-3

Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃

Molecular Weight 604.47 g/mol

Appearance
Reddish-brown, dark red to purple water-soluble

powder

Solubility Soluble in water

Toxicological Data
The toxicological data for Amaranth (E123) is summarized in the following tables, covering

acceptable daily intake, acute toxicity, and no-observed-adverse-effect levels from various

studies.

Acceptable Daily Intake (ADI)
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Regulatory Body ADI (mg/kg bw/day) Year Established Basis for ADI

SCF 0-0.8 1984 90-day rat study

JECFA 0-0.5 1984

Long-term

carcinogenicity study

in rats

EFSA 0.15 2010

Point of departure of

15 mg/kg bw/day from

a 2-year study and

reproductive/develop

mental toxicity

studies, with an

uncertainty factor of

100

Acute Toxicity
Species Route LD₅₀ (mg/kg bw) Reference

Rat Oral > 2000
Krishnamurthy et al.,

2023[1]

No-Observed-Adverse-Effect Level (NOAEL)
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Species Study Duration
NOAEL (mg/kg
bw/day)

Key Findings Reference

Rat
Sub-chronic (28-

day)
1000

No adverse

effects observed.

Krishnamurthy et

al., 2023[1]

Rat Chronic (1-year) 180
No adverse

effects observed.

Krishnamurthy et

al., 2023[1]

Rat
Long-term (in

utero exposure)
Not established

Increased

incidence of

renal calcification

and pelvic

epithelial

hyperplasia in

females at all

treated doses

(50, 250, and

1250 mg/kg/day).

Clode et al.,

1987[2]

Metabolism
The primary metabolic pathway for Amaranth (E123) in mammals is the reductive cleavage of

the azo bond (–N=N–) by the gut microflora. This process is carried out by bacterial

azoreductases and results in the formation of aromatic amines. The main metabolites identified

are 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) and 1-amino-2-hydroxynaphthalene-

3,6-disulfonic acid.[3] These metabolites can then be absorbed systemically to a certain extent.

Amaranth (E123)
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Reductive Cleavage

1-amino-2-hydroxynaphthalene-3,6-disulfonic acidReductive CleavageGut Microflora
(Azoreductases)

Acts on

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://biomedpharmajournal.org/vol16no4/safety-evaluation-of-amaranth-extract-by-acute-sub-chronic-and-chronic-exposure-in-rats/
https://biomedpharmajournal.org/vol16no4/safety-evaluation-of-amaranth-extract-by-acute-sub-chronic-and-chronic-exposure-in-rats/
https://pubmed.ncbi.nlm.nih.gov/3692401/
https://pubchem.ncbi.nlm.nih.gov/compound/Amaranth
https://www.benchchem.com/product/b1171559?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic pathway of Amaranth (E123) via azo reduction by gut microflora.

Toxicological Endpoints
Carcinogenicity
The carcinogenic potential of Amaranth (E123) has been a subject of controversy. Early studies

in the 1970s suggested a link to cancer in laboratory animals, which led to its ban in the United

States.[4] However, a long-term toxicity study by Clode et al. (1987) concluded that Amaranth

fed to rats at doses up to 1250 mg/kg/day did not have a carcinogenic effect.[2] The

International Agency for Research on Cancer (IARC) has classified Amaranth as a Group 3

carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to

inadequate evidence in humans and limited or inadequate evidence in experimental animals.

Genotoxicity
The genotoxicity of Amaranth (E123) has been evaluated in numerous assays. A study by

Jabeen and Rahman demonstrated a genotoxic effect in Saccharomyces cerevisiae at a

concentration of 1,250 μg/mL.[5] However, another study showed that while Amaranth and its

metabolites can cause transient DNA damage in the colon of mice, this did not translate into

stable genotoxic lesions in the gut micronucleus assay at doses up to 2000 mg/kg.

Reproductive and Developmental Toxicity
Studies on the reproductive and developmental effects of Amaranth have yielded mixed results.

A long-term study by Collins et al. (1975) investigated the effects of dietary Amaranth on rat

reproduction.[6] The study by Clode et al. (1987), which included in utero exposure, found that

at the highest dose (1250 mg/kg/day), rats produced more pups, but the average pup weight

was lower than in the control group.[2] No teratogenic effects were observed in this study.

Cellular Signaling Pathways
A thorough review of the scientific literature reveals a lack of evidence for the direct modulation

of specific cellular signaling pathways, such as NF-κB, MAPK, or apoptosis pathways, by the

synthetic dye Amaranth (E123) itself. It is crucial to distinguish the synthetic colorant from

extracts of the Amaranthus plant genus. Studies on Amaranthus plant extracts have shown

various biological activities, including anti-inflammatory effects through the inhibition of the NF-

κB signaling pathway and induction of apoptosis in cancer cell lines.[7][8][9][10][11][12] These
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effects are attributed to the bioactive compounds present in the plant, such as peptides and

phenolic compounds, and should not be extrapolated to the synthetic azo dye Amaranth

(E123). One study did report an interaction between Amaranth dye and DNA in vitro,

suggesting an intercalative binding mode, but this has not been linked to a specific signaling

cascade in a cellular context.[4][13]

Experimental Protocols
The toxicological evaluation of Amaranth (E123) has often followed standardized guidelines

from the Organisation for Economic Co-operation and Development (OECD). Below are

generalized experimental workflows based on these guidelines.

Chronic Oral Toxicity Study (based on OECD 452)
A chronic oral toxicity study aims to characterize the toxicological profile of a substance

following prolonged and repeated exposure.
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Preparation Phase

Exposure Phase (e.g., 1 year)

Analysis Phase

Animal Selection
(e.g., Wistar Rats)

Acclimatization
(min. 7 days)

Random Group Assignment
(e.g., 4 groups, 20/sex/group)

Dose Level Selection
(Control + min. 3 doses)

Daily Oral Administration
(Gavage, Diet, or Water)

Daily Clinical Observations Weekly Body Weight & Food/Water Intake Periodic Hematology & Clinical Chemistry

Gross Necropsy

Organ Weight Measurement

Histopathological Examination

Statistical Data Analysis & NOAEL Determination

Click to download full resolution via product page

Generalized workflow for a chronic oral toxicity study based on OECD Guideline 452.
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Methodology Details (based on Krishnamurthy et al., 2023[1] and OECD 452 Guideline[14]):

Test Species: Wistar rats (100 males and 100 females).

Group Size: 40 rats per group (20 males and 20 females).

Dose Groups: Control (distilled water) and three dose levels (e.g., 45, 90, and 180 mg/kg

bw/day).

Administration: Once daily oral gavage.

Duration: One year.

Observations: Daily clinical signs, weekly body weight and food consumption.

Clinical Pathology: Hematology and clinical chemistry at termination.

Pathology: Gross necropsy and histopathological examination of major organs.

Acute Oral Toxicity Study (based on OECD 423)
This study provides information on the hazards of acute oral exposure to a substance.

Methodology Details (based on Krishnamurthy et al., 2023[1] and OECD 423 Guideline[15]):

Test Species: Wistar albino rats (female only, as they are generally more sensitive).

Group Size: 3 animals per step.

Procedure: A stepwise procedure is used with a starting dose (e.g., 2000 mg/kg). The

outcome of the first step determines the next step (e.g., dosing at a lower, higher, or the

same dose).

Administration: Single oral dose via gavage.

Observation Period: 14 days.

Endpoints: Mortality, clinical signs of toxicity, and body weight changes. Gross necropsy is

performed at the end of the study.
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Conclusion
The toxicological profile of Amaranth (E123) is complex and has led to differing regulatory

statuses globally. The established ADI by EFSA is 0.15 mg/kg bw/day. While acute toxicity is

low, long-term studies in rats have raised concerns about renal effects, even at the lowest

doses tested, making it difficult to establish a clear no-untoward-effect level in some studies.

The primary metabolic pathway is through azo reduction by gut microbiota, leading to the

formation of sulfonated aromatic amines. There is currently no direct scientific evidence to

suggest that Amaranth (E123) modulates key cellular signaling pathways, a point of distinction

from the bioactive properties reported for extracts of the Amaranthus plant. Researchers and

professionals in drug development should consider the existing toxicological database and the

specific regulatory landscape when evaluating the use of this colorant.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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